molecular formula C28H40O2 B1263865 B-Naphthyl oleate grade II

B-Naphthyl oleate grade II

Cat. No.: B1263865
M. Wt: 408.6 g/mol
InChI Key: VTNGGKHMERMEIU-KTKRTIGZSA-N
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Description

B-Naphthyl Oleate Grade II is an ester derivative synthesized from oleic acid and β-naphthol.

Properties

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

naphthalen-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h9-10,17-20,22-24H,2-8,11-16,21H2,1H3/b10-9-

InChI Key

VTNGGKHMERMEIU-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Synonyms

2-naphthyl oleate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares B-Naphthyl Oleate Grade II with structurally or functionally related oleate derivatives, based on available market and research

Property This compound Sodium Oleate Mercaptoethyl Oleate
Chemical Structure Ester of oleic acid + β-naphthol Sodium salt of oleic acid Ester of oleic acid + mercaptoethanol
Grade Types Grade II (industrial/research) Industrial, Pharmaceutical Industrial, Pharmaceutical, Others
Primary Applications Surfactants, lubricants, intermediates Soaps, emulsifiers, corrosion inhibitors Lubricants, pharmaceuticals, cosmetics
Key End-User Industries Chemical manufacturing, R&D Personal care, food, metalworking Automotive, healthcare, personal care
Market Presence Niche/specialized Global, high demand Expanding in APAC and MEA
Functional Groups Aromatic (naphthyl), ester Carboxylate (anionic) Thiol (-SH), ester

Key Differentiators

  • Chemical Reactivity :

    • B-Naphthyl Oleate’s aromatic structure may enhance thermal stability compared to Sodium Oleate, which is hygroscopic and prone to hydrolysis in acidic conditions .
    • Mercaptoethyl Oleate’s thiol group enables covalent bonding in polymer applications, a feature absent in B-Naphthyl Oleate .
  • Application Scope :

    • Sodium Oleate dominates in consumer products (e.g., soaps) due to its emulsifying properties and cost-effectiveness .
    • B-Naphthyl Oleate’s niche use likely aligns with specialized chemical synthesis or high-temperature lubricant formulations, though empirical data is sparse.
    • Mercaptoethyl Oleate sees demand in pharmaceuticals for drug delivery systems, leveraging its biocompatibility and sulfur reactivity .
  • Market Dynamics: The global Sodium Oleate market is projected to grow at 4.2% CAGR (2024–2032), driven by personal care and food industries . Mercaptoethyl Oleate’s market expansion is linked to automotive lubricant innovations in APAC .

Research Findings and Critical Analysis

  • Performance in Extreme Conditions :
    B-Naphthyl Oleate’s aromatic backbone may outperform Sodium Oleate in oxidative environments, as naphthenic acid derivatives (structurally related) show variable stability under ozonation processes .

  • Gaps in Data: No peer-reviewed studies directly analyze this compound’s physicochemical properties (e.g., melting point, solubility).
  • Regulatory and Safety Profile : Sodium Oleate is GRAS (Generally Recognized as Safe) for food applications, whereas B-Naphthyl Oleate’s regulatory status is unclear. Mercaptoethyl Oleate requires handling precautions due to its thiol content .

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing B-Naphthyl oleate grade II in experimental settings?

  • Methodological Answer : Begin with UV-Vis spectroscopy to confirm ester functional groups (absorption at ~210–230 nm for naphthyl groups) . Combine with 1^1H NMR to verify oleate chain integrity (e.g., peaks at δ 5.3 ppm for unsaturated protons and δ 0.8–1.3 ppm for methyl/methylene groups) . Quantify purity via HPLC using a C18 column and acetonitrile/water gradients, comparing retention times to certified reference standards . Document all spectral data in tabular form, noting peak assignments and integration ratios .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

Controlled Degradation Studies : Prepare solutions at pH 3–11 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C for 0–72 hours.

Sampling Intervals : Collect aliquots at fixed intervals for HPLC analysis to track degradation products (e.g., free oleic acid or β-naphthol).

Kinetic Modeling : Use first-order decay models to calculate rate constants (kk) and activation energy (EaE_a) via Arrhenius plots.
Reference experimental protocols from mineral processing studies on oleate stability .

Q. What criteria define "grade II" purity for B-Naphthyl oleate, and how can researchers validate this classification?

  • Methodological Answer : Grade II typically denotes ≥95% purity with controlled trace impurities (e.g., residual solvents or unreacted precursors). Validate via:

  • GC-MS : Identify low-abundance contaminants (<1%) using non-polar capillary columns.
  • Elemental Analysis : Confirm carbon/hydrogen content aligns with theoretical values (C28_{28}H38_{38}O2_2; C: 81.12%, H: 9.23%) .
  • Certification Cross-Check : Compare results against supplier-provided Certificates of Analysis (CoA) and replicate measurements .

Q. How can researchers source high-fidelity this compound for reproducibility in academic studies?

  • Methodological Answer : Prioritize suppliers specializing in research-grade reagents (e.g., Kanto Chemical) with published CoAs . Cross-validate batches using in-house NMR and HPLC. For traceability, document lot numbers, storage conditions (-20°C, inert atmosphere), and degradation tests pre/post-experiment .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer :

  • Catalyst Screening : Compare enzymatic (lipases) vs. chemical catalysts (sulfuric acid, p-toluenesulfonic acid) for esterification efficiency. Monitor reaction progress via FT-IR for ester peak (1740 cm1^{-1}) .
  • Solvent Optimization : Test aprotic solvents (toluene, DMF) to reduce hydrolysis. Use Dean-Stark traps for water removal in reflux setups.
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) to isolate target compound from β-naphthol byproducts .

Q. How should contradictory adsorption data for this compound on mineral surfaces be resolved?

  • Methodological Answer :

Surface Heterogeneity : Characterize mineral surface roughness via AFM and correlate with adsorption isotherms .

Competitive Adsorption : Test co-adsorption with ions (e.g., Ca2+^{2+}) using UV-Vis to measure residual oleate concentrations (Table 2 in ).

Replication : Repeat experiments under controlled agitation (magnetic vs. ultrasonic) to assess mechanical vs. cavitation effects on adsorption .
Use multivariate regression (LASSO) to identify dominant variables .

Q. What advanced statistical methods are suitable for analyzing adsorption kinetics of this compound?

  • Methodological Answer :

  • Time-Series Analysis : Fit Langmuir/Freundlich models to equilibrium data using nonlinear least squares (NLS).
  • Error Propagation : Quantify uncertainties in kk values via Monte Carlo simulations, incorporating instrument precision (±2% for UV-Vis) .
  • Machine Learning : Train decision trees to predict adsorption efficiency based on pH, temperature, and surface charge data .

Q. How can researchers elucidate the mechanistic role of this compound in flotation processes using molecular modeling?

  • Methodological Answer :

Molecular Dynamics (MD) : Simulate oleate-mineral interactions (e.g., quartz vs. siderite) using software like GROMACS. Parameterize force fields with DFT-calculated partial charges .

Binding Energy Calculations : Compare adsorption energies (ΔGads\Delta G_{ads}) across crystal faces using density functional theory (DFT).

Experimental Validation : Cross-check simulations with contact angle measurements and XPS surface analysis .

Data Presentation & Ethical Compliance

  • Tables : Include adsorption capacity data (e.g., mg/g vs. ultrasonic time) with error margins .
  • Ethics : Disclose conflicts of interest (e.g., supplier partnerships) and adhere to data integrity guidelines (e.g., IB Chemistry EE criteria ).
  • Reproducibility : Archive raw spectra, chromatograms, and code for statistical models in open-access repositories .

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